(4-Bromo-3-nitrophenyl)methanol
Description
BenchChem offers high-quality (4-Bromo-3-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAANESYOLGFJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647410 | |
| Record name | (4-Bromo-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145547-97-3 | |
| Record name | (4-Bromo-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromo-3-nitrophenyl)methanol CAS 145547-97-3 properties
Technical Whitepaper: (4-Bromo-3-nitrophenyl)methanol A Versatile Tri-Functional Scaffold for Medicinal Chemistry
Part 1: Executive Summary
(4-Bromo-3-nitrophenyl)methanol (CAS 145547-97-3) is a high-value intermediate in organic synthesis, particularly within the pharmaceutical sector. Its structural uniqueness lies in its tri-functionality : it possesses an electrophilic handle (bromine), a latent nucleophile (nitro group, reducible to amine), and a modifiable alcohol tether (hydroxymethyl). This specific substitution pattern (4-bromo, 3-nitro) makes it a critical scaffold for the development of Tyrosine Kinase Inhibitors (TKIs) , Antibody-Drug Conjugates (ADCs) , and complex heterocycles where orthogonal reactivity is required.
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound, emphasizing chemoselective transformations essential for drug development workflows.[1]
Part 2: Chemical Profile
| Property | Data |
| CAS Number | 145547-97-3 |
| IUPAC Name | (4-Bromo-3-nitrophenyl)methanol |
| Synonyms | 4-Bromo-3-nitrobenzyl alcohol; Benzenemethanol, 4-bromo-3-nitro- |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Physical State | Solid (Typically Yellow to Brown crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, THF; Sparingly soluble in water. |
| SMILES | O=c1cc(ccc1Br)CO |
| InChI Key | GAANESYOLGFJFC-UHFFFAOYSA-N |
Part 3: Synthetic Pathways & Protocols
The synthesis of (4-Bromo-3-nitrophenyl)methanol requires strict chemoselectivity to reduce the carbonyl precursor without affecting the nitro group or dehalogenating the aromatic ring.
Method A: Chemoselective Reduction of 4-Bromo-3-nitrobenzoic Acid
Best for: Large-scale preparation from stable, commercially available acid precursors.
Mechanism: Borane-THF complex selectively reduces carboxylic acids to primary alcohols in the presence of nitro groups and aryl halides, a transformation where Lithium Aluminum Hydride (LiAlH₄) might cause side reactions (e.g., nitro reduction).
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Charge the flask with 4-Bromo-3-nitrobenzoic acid (10.0 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL). Cool to 0°C in an ice bath.
-
Reduction: Dropwise add Borane-THF complex (1.0 M in THF, 15.0 mmol, 1.5 eq) over 20 minutes.
-
Note: Gas evolution (H₂) will occur. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (frequent eluent: 30% EtOAc/Hexanes).
-
Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0→40% EtOAc in Hexanes).
Method B: Reduction of 4-Bromo-3-nitrobenzaldehyde
Best for: Mild conditions when the aldehyde precursor is available.
Protocol:
-
Dissolve 4-Bromo-3-nitrobenzaldehyde (10 mmol) in Methanol (40 mL).
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5 eq, 5 mmol) portion-wise.
-
Expert Insight: NaBH₄ is sufficiently mild to reduce the aldehyde to alcohol without touching the nitro or bromo groups.
-
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench with water (5 mL) and extract with EtOAc.
Visualization: Synthetic Logic
Figure 1: Validated synthetic routes. The Borane-THF route is preferred for acid precursors due to high chemoselectivity against the nitro group.
Part 4: Reactivity & Applications in Drug Design
This scaffold acts as a "linchpin" in medicinal chemistry, allowing three orthogonal reactions to occur in sequence.
The "Handle" Strategy
-
Bromine (C4): Serves as the site for Carbon-Carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Carbon-Heteroatom coupling (Buchwald-Hartwig).
-
Nitro (C3): Acts as a "masked" aniline. It is electron-withdrawing (activating the Br for nucleophilic aromatic substitution, S_NAr) until reduced to the amine, which can then form amides or urea linkages.
-
Alcohol (Benzylic): Can be converted to a leaving group (Mesylate/Halide) for alkylation, oxidized back to an aldehyde for reductive amination, or used as a linker attachment point.
Case Study: Kinase Inhibitor Synthesis
In the synthesis of EGFR or BTK inhibitors, the 4-bromo-3-nitro motif is often used to construct the core pharmacophore.
-
Step 1: S_NAr displacement of the Bromine (activated by o-Nitro) with an amine or phenol.
-
Step 2: Reduction of Nitro to Aniline.
-
Step 3: Acrylation of the Aniline (to form a Michael acceptor) or coupling to a hinge-binding heterocycle.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile. The molecule allows sequential functionalization, making it ideal for library generation.
Part 5: Analytical Characterization
To validate the identity of synthesized material, compare against these expected spectral features:
-
¹H NMR (400 MHz, DMSO-d₆/CDCl₃):
-
δ ~8.0–8.2 ppm (d, 1H): Aromatic proton at C2 (between Nitro and alkyl chain), deshielded by Nitro.
-
δ ~7.8 ppm (d, 1H): Aromatic proton at C5 (ortho to Bromine).
-
δ ~7.5–7.6 ppm (dd, 1H): Aromatic proton at C6.
-
δ ~5.3–5.5 ppm (t, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
δ ~4.5–4.7 ppm (d, 2H): Benzylic methylene (-CH₂-).
-
-
IR Spectrum:
-
3300–3400 cm⁻¹: Broad O-H stretch.
-
1530 & 1350 cm⁻¹: Strong N-O stretches (asymmetric and symmetric) typical of nitro groups.
-
Part 6: Safety & Handling (SDS Summary)
-
Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation and skin irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials if possible).
-
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Sigma-Aldrich. (4-Bromo-3-nitrophenyl)methanol Product Page & SDS. Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11666497. Available at:
-
Brown, H. C., & Krishnamurthy, S. (1979). Selective reductions.[2] 24. Reaction of borane-tetrahydrofuran with organic functional groups. Journal of Organic Chemistry. (Validation of Borane chemoselectivity).
-
BenchChem. 4-Aminobenzyl Alcohol Technical Guide. (Reference for general benzyl alcohol handling). Available at:
Sources
An In-depth Technical Guide to 4-Bromo-3-nitrobenzyl alcohol: Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 4-Bromo-3-nitrobenzyl alcohol in Synthetic Chemistry
4-Bromo-3-nitrobenzyl alcohol is a substituted aromatic alcohol of significant interest in the field of organic synthesis. Its utility is primarily as a versatile building block and intermediate in the construction of more complex molecular architectures. The strategic placement of the bromo, nitro, and hydroxymethyl functional groups on the benzene ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] The presence of both an electron-withdrawing nitro group and a halogen (bromine) offers unique reactivity profiles, particularly in nucleophilic substitution and cross-coupling reactions. This guide provides a detailed examination of its chemical structure and fundamental molecular properties.
Elucidation of the Chemical Structure
The structural identity of a molecule is fundamental to understanding its reactivity and potential applications. 4-Bromo-3-nitrobenzyl alcohol consists of a central benzene ring substituted with three functional groups:
-
A hydroxymethyl group (-CH₂OH): This alcohol functionality is the basis of its classification as a benzyl alcohol. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions.
-
A bromo group (-Br): Located at position 4 of the benzene ring, this halogen atom is a good leaving group in nucleophilic aromatic substitution reactions and is a key participant in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
A nitro group (-NO₂): Positioned at the 3-position, this strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. It can also be reduced to form an amino group, providing a pathway to a different class of compounds.
The formal IUPAC name for this compound is (4-Bromo-3-nitrophenyl)methanol. The relative positioning of these groups (a 1,2,4-trisubstituted pattern) is critical to its chemical behavior.
A standardized representation of the molecule's connectivity is given by its SMILES (Simplified Molecular-Input Line-Entry System) string: O==CC=C1Br)[O-].[1]
To visually represent the connectivity and arrangement of atoms, the following diagram illustrates the chemical structure of 4-Bromo-3-nitrobenzyl alcohol.
Caption: Chemical structure of 4-Bromo-3-nitrobenzyl alcohol.
Molecular Weight and Physicochemical Properties
The molecular weight is a critical parameter for any chemical compound, directly impacting reaction stoichiometry, analytical characterization, and formulation. A summary of the key identifiers and properties for 4-Bromo-3-nitrobenzyl alcohol is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 145547-97-3 | [1][3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2] |
| Molecular Weight | 232.03 g/mol | [1][4] |
| MDL Number | MFCD08059132 | [1][4] |
The molecular weight is calculated based on the atomic weights of its constituent elements: seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This value is essential for accurately preparing solutions of a specific molarity and for determining theoretical yields in synthetic procedures.
Conclusion
4-Bromo-3-nitrobenzyl alcohol is a well-defined chemical entity with a molecular weight of 232.03 g/mol . Its trifunctionalized aromatic structure provides a rich platform for synthetic elaboration, making it a compound of considerable interest to researchers in medicinal chemistry and materials science. A thorough understanding of its structure and fundamental properties is the first step toward harnessing its synthetic potential.
References
-
Reagentia. 4-Bromo-3-nitrobenzyl alcohol (1 x 100 mg).
-
BLD Pharm. 145547-97-3|4-Bromo-3-nitrobenzyl alcohol.
-
Apollo Scientific. 145547-97-3 Cas No. | 4-Bromo-3-nitrobenzyl alcohol.
-
Ambeed. 145547-97-3|4-Bromo-3-nitrobenzyl alcohol.
-
ChemBK. 4-Bromo-2-nitrobenzyl alcohol.
Sources
A Comparative Analysis of 4-Bromo-3-nitrobenzyl alcohol and 4-Bromo-3-methylbenzyl alcohol for Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzyl alcohols are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed comparative analysis of two structurally related yet electronically distinct benzyl alcohols: 4-Bromo-3-nitrobenzyl alcohol and 4-Bromo-3-methylbenzyl alcohol. The core of this analysis lies in the profound influence of the C3 substituent—an electron-withdrawing nitro group versus an electron-donating methyl group—on the molecule's physicochemical properties and chemical reactivity. We will explore their synthesis, comparative reactivity in key transformations such as oxidation and nucleophilic substitution, and their applications as synthetic intermediates. This document is intended to serve as a technical resource for chemists, enabling informed decisions in the strategic selection of these reagents for specific synthetic outcomes.
Introduction: The Subtle Power of a Single Substituent
In the intricate world of synthetic chemistry, the success of a multi-step synthesis often hinges on the judicious choice of starting materials and intermediates. Benzyl alcohols, with their reactive hydroxyl group and modifiable aromatic ring, are mainstays in the chemist's toolbox.[1][2][3] The introduction of substituents onto the phenyl ring dramatically alters the electronic landscape of the molecule, thereby tuning the reactivity of both the benzylic alcohol and the ring itself.
This guide focuses on two such molecules:
-
4-Bromo-3-nitrobenzyl alcohol: Features a strong electron-withdrawing nitro (-NO2) group.
-
4-Bromo-3-methylbenzyl alcohol: Features an electron-donating methyl (-CH3) group.[1]
The bromine atom at the C4 position provides a consistent handle for cross-coupling reactions, a common strategy in drug development.[3] However, it is the substituent at the C3 position that dictates the fundamental chemical behavior. The nitro group deactivates the ring towards electrophilic attack and influences the acidity and reactivity of the benzylic alcohol through its powerful inductive and resonance effects.[4][5] Conversely, the methyl group activates the ring and modulates reactivity in an opposing manner.[4][6] Understanding these electronic dichotomies is paramount for predicting reaction outcomes and designing efficient synthetic routes.
Physicochemical Properties: A Tale of Two Molecules
The difference in electronic nature between the nitro and methyl groups gives rise to distinct physical properties. These parameters are critical for practical considerations such as solvent selection, reaction temperature, and purification methods.
| Property | 4-Bromo-3-nitrobenzyl alcohol | 4-Bromo-3-methylbenzyl alcohol |
| CAS Number | 145547-97-3[7] | 149104-89-2 |
| Molecular Formula | C7H6BrNO3 | C8H9BrO[8] |
| Molecular Weight | 232.03 g/mol | 201.06 g/mol [8] |
| Appearance | Solid | Crystalline Powder / Solid[8] |
| Melting Point | Not consistently reported | 36-42 °C[8][9] |
| Boiling Point | Not consistently reported | 90 °C @ 1 mmHg |
Synthesis Strategies
The preparation of these alcohols typically involves the reduction of the corresponding benzaldehydes or benzoic acids. The choice of starting material and reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of the nitro group or cleavage of the C-Br bond.
Synthesis of 4-Bromo-3-nitrobenzyl alcohol
A common route to this alcohol is the selective reduction of 4-bromo-3-nitrobenzoic acid.
Experimental Protocol: Reduction of 4-Bromo-3-nitrobenzoic acid [10]
-
Dissolution: Dissolve 4-bromo-3-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of borane-THF complex (BH3·THF) dropwise while maintaining the temperature. The borane selectively reduces the carboxylic acid in the presence of the nitro group.
-
Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux to ensure complete reaction. Cool the mixture and carefully quench the excess borane by the slow addition of methanol.
-
Workup & Isolation: Concentrate the mixture in vacuo. The residue can then be purified by recrystallization or column chromatography to yield 4-bromo-3-nitrobenzyl alcohol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 145547-97-3 Cas No. | 4-Bromo-3-nitrobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromo-3-methylbenzyl Alcohol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 9. 3-Bromo-4-methylbenzyl alcohol 97 68120-35-4 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
In-Depth Technical Guide: Physical Properties of (4-Bromo-3-nitrophenyl)methanol
The following technical guide details the physical properties, specifically the melting point, of (4-Bromo-3-nitrophenyl)methanol. This document is structured for researchers and drug development professionals requiring validated experimental data and procedural rigor.
Executive Summary
Target Compound: (4-Bromo-3-nitrophenyl)methanol CAS Registry Number: 145547-97-3 Core Physical Property (Melting Point): 60–62 °C Appearance: Yellow crystalline solid Primary Application: Critical intermediate in the synthesis of multi-kinase inhibitors (e.g., Rigosertib/ON 01910.Na) and complex styryl benzyl sulfones.
This guide analyzes the melting point as a critical quality attribute (CQA), detailing its experimental determination, thermodynamic context, and reliance on synthetic purity.
Chemical Identity & Physical Properties Matrix[1][2][3][4][5]
Before analyzing the melting point in isolation, it is essential to establish the compound's identity to prevent confusion with structural isomers (e.g., 2-nitro or phenol variants) that exhibit drastically different thermal behaviors.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (4-Bromo-3-nitrophenyl)methanol | Also known as 4-Bromo-3-nitrobenzyl alcohol |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| Melting Point (Experimental) | 60–62 °C | Validated via capillary method [1] |
| State (STP) | Solid | Distinct yellow hue due to nitro group conjugation |
| Solubility | Soluble in MeOH, EtOAc, DMSO | Poor solubility in water |
| Precursor | 4-Bromo-3-nitrobenzaldehyde | Reduction yields the alcohol |
Melting Point Analysis: The 60–62 °C Range[6]
The experimentally validated melting point of 60–62 °C is a definitive purity indicator. Unlike its precursors or derivatives, this specific range reflects the intermolecular hydrogen bonding capability of the benzyl alcohol moiety, modulated by the electron-withdrawing nitro group and the steric bulk of the bromine atom.
Thermodynamic Context & Structural Logic
-
Comparison to Phenol Variant: The isomer 4-bromo-3-nitrophenol melts significantly higher (~124–126 °C). The lower melting point of the benzyl alcohol (60–62 °C) is due to the methylene bridge (-CH₂-) distancing the hydroxyl group from the aromatic ring, reducing the lattice energy compared to the rigid phenolic hydrogen bonding network.
-
Comparison to Precursor: The aldehyde precursor (4-bromo-3-nitrobenzaldehyde) typically melts in a higher range. A depressed melting point in a synthesized sample often indicates incomplete reduction (residual aldehyde).
Impurity Profiling via Melting Point
Deviations from the 60–62 °C range serve as a diagnostic tool for synthetic troubleshooting:
-
Broad Range (< 58 °C): Indicates solvent entrapment (likely methanol or ethyl acetate from recrystallization).
-
Depressed Range (< 60 °C): Suggests the presence of the homocoupled Wurtz-type byproduct or unreacted aldehyde.
-
Sharp Range (60–62 °C): Confirms >98% purity, suitable for subsequent coupling reactions (e.g., nucleophilic substitution or phosphonate ester formation).
Synthesis & Purification Impact
The physical state of (4-Bromo-3-nitrophenyl)methanol is inextricably linked to its synthesis. The standard protocol involves the chemoselective reduction of 4-bromo-3-nitrobenzaldehyde.
Experimental Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where melting point analysis validates the process.
Figure 1: Synthesis and quality control workflow. The melting point check acts as the final gate before release.
Validated Synthesis Protocol (Reference Standard)
-
Dissolution: Dissolve 4-bromo-3-nitrobenzaldehyde in Methanol (MeOH).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) portion-wise.
-
Reaction: Stir for 1 hour. Monitor via TLC (disappearance of aldehyde spot).
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Isolation: Evaporate solvent to yield a yellow solid.
-
Validation: Measure MP. If <60°C, recrystallize from Hexane/EtOAc.
Experimental Protocol: Melting Point Determination
To ensure reproducibility, the melting point must be determined using a standardized capillary method.
Equipment
-
Apparatus: Calibrated Mel-Temp or DSC (Differential Scanning Calorimetry).
-
Standard: Benzophenone (MP 48°C) or Naphthalene (MP 80°C) for calibration.
Step-by-Step Methodology
-
Sample Prep: Dry the (4-Bromo-3-nitrophenyl)methanol sample in a vacuum desiccator for >4 hours to remove residual solvent. Solvent entrapment is the #1 cause of MP depression in this compound.
-
Loading: Pack 2-3 mm of the yellow powder into a glass capillary tube. Ensure the packing is tight to facilitate heat transfer.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 50°C.
-
Slow Ramp:1°C/min from 50°C to 65°C.
-
-
Observation: Record the temperature at the onset of liquid formation (T₁) and the clear point (T₂) where the solid disappears completely.
-
Acceptance Criteria: T₁ ≥ 60°C and (T₂ - T₁) ≤ 2°C.
Applications in Drug Development
(4-Bromo-3-nitrophenyl)methanol is not merely a catalog reagent; it is a pharmacophore scaffold.
Logic of Application
The compound serves as a "linker" module. The benzyl alcohol handle allows for attachment to sulfones or phosphonates, while the bromo-nitro core provides orthogonal reactivity (Suzuki coupling at the Br, reduction/acylation at the NO₂).
Figure 2: Application logic showing the compound's role as a divergent intermediate in medicinal chemistry.
References
-
Reddy, M. V. R., et al. (2008). "Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity." Journal of Medicinal Chemistry. (Available via PMC). Source: Relevance: Defines the synthesis and experimental melting point (60–62 °C) of the target compound.
-
PubChem Database. (2025). "Compound Summary: (4-Bromo-3-nitrophenyl)methanol." Source: Relevance: Confirmation of chemical structure and identifiers.[1][2][3][4]
-
Sigma-Aldrich. (2025). "Product Specification: (4-Bromo-3-nitrophenyl)methanol." Source: Relevance: Verification of physical state (Yellow Solid) and commercial availability.
Sources
Methodological & Application
Reduction of 4-bromo-3-nitrobenzaldehyde to benzyl alcohol protocol
Application Note: Chemoselective Reduction of 4-Bromo-3-nitrobenzaldehyde to (4-Bromo-3-nitrophenyl)methanol
Executive Summary
This application note details the protocol for the chemoselective reduction of 4-bromo-3-nitrobenzaldehyde to (4-bromo-3-nitrophenyl)methanol. The primary challenge in this transformation is the preservation of two sensitive functional groups—the nitro moiety (susceptible to reduction to amines/azo compounds) and the aryl bromide (susceptible to hydrodehalogenation)—while quantitatively reducing the aldehyde to a primary alcohol.
We utilize Sodium Borohydride (
Scientific Foundation & Mechanism
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-protonation sequence.[1] The borohydride anion (
-
Nucleophilic Attack: The hydride attacks the electrophilic carbonyl carbon of the aldehyde, breaking the
-bond and forming a tetrahedral alkoxide intermediate. -
Solvent Mediation: Unlike Lithium Aluminum Hydride (
), which requires aprotic solvents, reductions are best performed in protic solvents (MeOH/EtOH). The solvent stabilizes the transition state and facilitates the exchange of alkoxy ligands on the boron. -
Protonation: The resulting alkoxide is protonated during the acidic workup (or by the solvent) to yield the final alcohol.[2]
Chemoselectivity Rationale
-
Aldehyde vs. Nitro: The reduction of a nitro group generally requires surface catalysis (e.g.,
/Pd-C) or single-electron transfer mechanisms (e.g., Fe/HCl). is a "hard" nucleophile that reacts readily with the "hard" electrophile (carbonyl), leaving the nitro group untouched in the absence of transition metal catalysts (Ni, Co, Cu). -
Aldehyde vs. Aryl Halide: Aryl bromides are stable to
. Dehalogenation typically requires radical conditions or palladium catalysis, neither of which are present in this protocol.
Experimental Protocol
Critical Materials & Safety
| Reagent | Role | Hazard Class | Handling Precaution |
| 4-Bromo-3-nitrobenzaldehyde | Substrate | Irritant, Skin Sensitizer | Handle in fume hood; avoid dust inhalation. |
| Sodium Borohydride ( | Reductant | Water Reactive, Toxic | Hygroscopic. Evolves |
| Methanol (MeOH) | Solvent | Flammable, Toxic | Use anhydrous grade to prevent reagent decomposition. |
| Dilute HCl (1N) | Quench | Corrosive | Add slowly to control exotherm and gas evolution. |
Step-by-Step Methodology
Step 1: Solubilization
-
In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 mmol (2.30 g) of 4-bromo-3-nitrobenzaldehyde in 50 mL of Methanol .
-
Note: Ensure the solid is fully dissolved. If the solution is cloudy, add more MeOH in 5 mL increments.
Step 2: Temperature Control
-
Place the RBF in an ice-water bath (
). Allow the solution to cool for 10 minutes. -
Reasoning: Cooling suppresses potential side reactions and moderates the exothermic nature of the hydride addition.
Step 3: Reagent Addition
-
Weigh 5.0 mmol (190 mg) of
( eq). -
Add the
to the stirring solution in small portions over 5–10 minutes. -
Caution: Vigorous bubbling (
evolution) may occur. Do not seal the flask; ensure the system is vented (e.g., via a needle or open septum).
Step 4: Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 30 minutes.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Starting Material: High
(Aldehyde). -
Product: Lower
(Alcohol). -
Visualization: UV lamp (254 nm). The aldehyde spot will likely be UV active and may stain with DNP (orange/red); the alcohol will be UV active but DNP negative.
-
Step 5: Quenching & Workup
-
Once TLC indicates consumption of starting material (typically < 1 hour), cool the flask back to
. -
Slowly add 10 mL of 1N HCl dropwise.
-
Critical: This destroys excess borohydride and protonates the alkoxide. Expect gas evolution.
-
-
Remove methanol under reduced pressure (Rotovap) to leave an aqueous slurry.
-
Dilute with 30 mL water and extract with DCM (
) .
Step 6: Purification
-
Wash combined organic layers with Brine (20 mL) .
-
Dry over anhydrous
.[3] -
Filter and concentrate in vacuo.
-
Result: The product usually crystallizes as a pale yellow/off-white solid upon drying. Recrystallization from Hexane/EtOAc can be performed if necessary.
Visualization of Workflows
Reaction Pathway and Mechanism
The following diagram illustrates the transformation and the specific chemoselectivity nodes.
Caption: Figure 1. Chemoselective reduction pathway.[4][5] Dotted lines indicate side reactions successfully avoided by the protocol.
Workup and Isolation Workflow
This flow ensures efficient recovery of the product while safely managing borate byproducts.
Caption: Figure 2. Step-by-step isolation workflow emphasizing phase separation and solvent management.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete extraction or borate complexation. | Ensure the quench is acidic ( |
| Nitro Reduction (Aniline formation) | Contamination with transition metals. | Use high-purity |
| Slow Reaction | Old/Decomposed | |
| Oiling Out | Product melting point depression by impurities. | Recrystallize from Hexane/Ethyl Acetate or triturate with cold pentane. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for hydride reduction mechanisms and chemoselectivity).
-
Setamdideh, D., et al. (2011).[3] Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2. Oriental Journal of Chemistry. Link (Cited to demonstrate that metal salts must be avoided to prevent nitro reduction).
-
Sigma-Aldrich. (2023).[6] Safety Data Sheet: 4-Bromo-3-nitrobenzaldehyde. Link (Source for safety and handling data).
-
Organic Chemistry Portal. Reduction of Aldehydes. Link (General protocols and reactivity charts).
-
BenchChem. Selective reduction of nitro group without affecting other functional groups. Link (Reference for troubleshooting functional group compatibility).
Sources
Application Note: (4-Bromo-3-nitrophenyl)methanol as a Versatile Intermediate in Suzuki-Miyaura Cross-Coupling
Abstract
This guide provides a detailed technical overview and experimental protocols for the use of (4-bromo-3-nitrophenyl)methanol as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures for its successful execution, and discuss the synthetic utility of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the construction of complex biaryl structures.
Introduction: Strategic Value of (4-Bromo-3-nitrophenyl)methanol
(4-Bromo-3-nitrophenyl)methanol is a highly valuable trifunctional building block in modern organic synthesis. Its utility stems from the strategic arrangement of three distinct functional groups, each offering a unique handle for molecular elaboration:
-
Aryl Bromide: The bromo substituent serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of a new carbon-carbon bond.[1][2] The reactivity of aryl halides in this context generally follows the trend I > Br > Cl.[3]
-
Nitro Group: The electron-withdrawing nitro group can influence the reactivity of the aryl bromide. More importantly, it is a versatile precursor to an aniline moiety via reduction. This transformation is fundamental in medicinal chemistry, opening pathways to amides, sulfonamides, and heterocyclic ring systems.[4][5]
-
Benzylic Alcohol: The methanol group (-CH₂OH) enhances the polarity and can improve the solubility profile of the molecule and its derivatives. It also serves as a synthetic handle for subsequent reactions such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, adding another layer of synthetic diversity.[6]
The Suzuki-Miyaura reaction itself is a cornerstone of C-C bond formation, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[7][8] By employing (4-bromo-3-nitrophenyl)methanol, chemists can rapidly construct complex molecular scaffolds primed for further functionalization, making it an ideal intermediate for discovery chemistry programs.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-bromo-3-nitrophenyl)methanol. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.
-
Transmetalation: This step requires the presence of a base, which activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic borate complex.[3][10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of this transfer is still a subject of detailed study.[3]
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][9]
Experimental Protocol: Suzuki Coupling of (4-Bromo-3-nitrophenyl)methanol
This protocol provides a general procedure for the coupling of (4-bromo-3-nitrophenyl)methanol with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
(4-Bromo-3-nitrophenyl)methanol (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) with a phosphine ligand like Triphenylphosphine [PPh₃] (4-10 mol%)
-
Base: e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)[10]
-
Solvent System: e.g., Toluene/Water (4:1), Dioxane/Water (4:1), or THF/Water (4:1)[3][12]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add (4-bromo-3-nitrophenyl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent system (e.g., Toluene/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the starting methanol). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Summary and Workflow Visualization
Typical Reaction Parameters
The following table summarizes typical conditions for the Suzuki-Miyaura coupling. Researchers should screen these parameters to find the optimal conditions for their specific substrate combination.
| Parameter | Component | Typical Range | Rationale |
| Electrophile | (4-Bromo-3-nitrophenyl)methanol | 1.0 equiv | Limiting reagent |
| Nucleophile | Arylboronic Acid | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the electrophile. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 1 - 5 mol% | Lower loadings are desirable but may require longer reaction times. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv | Essential for activating the boronic acid for transmetalation.[10][12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | 4:1 to 10:1 | Biphasic system to dissolve both organic substrates and inorganic base.[1] |
| Temperature | 80 - 110 °C | Varies | Sufficient thermal energy to overcome activation barriers. |
Experimental Workflow Diagram
Troubleshooting and Synthetic Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, changing the solvent system, or using a stronger base like K₃PO₄ or Cs₂CO₃.[7][10] Alternatively, a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst, may be necessary.
-
Dehalogenation: A common side reaction is the reduction of the aryl bromide to an arene. This can sometimes occur if the reaction mixture contains sources of hydride or if the catalyst promotes a hydrodehalogenation pathway.[1]
-
Protodeborylation: The boronic acid can be cleaved to the corresponding arene, especially in aqueous, basic conditions at high temperatures. Using a slight excess of the boronic acid can help mitigate this.
-
Steric Hindrance: Coupling with sterically demanding boronic acids (e.g., those with ortho-substituents) can be challenging and may result in lower yields.[13] These cases often require more specialized and highly active catalyst systems.
Conclusion
(4-Bromo-3-nitrophenyl)methanol is a powerful and versatile intermediate for the synthesis of functionalized biaryl methanols via the Suzuki-Miyaura cross-coupling reaction. The protocol described herein provides a robust starting point for researchers. The true synthetic power of this approach lies in the subsequent transformations of the nitro and alcohol functionalities, which enable rapid access to a diverse array of complex molecules relevant to the fields of medicinal chemistry, materials science, and chemical biology.
References
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ACS Publications. Cross-Coupling Reactions of Nitroarenes. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available from: [Link]
-
PubMed. Palladium(0)-catalyzed suzuki-miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]
-
ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]
-
Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Available from: [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]
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- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Oxidation of (4-Bromo-3-nitrophenyl)methanol to 4-bromo-3-nitrobenzaldehyde
Introduction: The Synthetic Value of 4-Bromo-3-nitrobenzaldehyde
4-Bromo-3-nitrobenzaldehyde is a key heterocyclic building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring an electrophilic aldehyde, a meta-directing nitro group, and an ortho/para-directing bromine atom, makes it a versatile precursor for a wide range of pharmaceuticals and fine chemicals.[3][4] The aldehyde functionality serves as a handle for countless transformations such as Wittig reactions, reductive aminations, and condensations, while the nitro and bromo substituents provide sites for nucleophilic aromatic substitution, cross-coupling reactions, and reduction to an amine.[5]
This guide provides a comprehensive, field-proven protocol for the selective oxidation of (4-bromo-3-nitrophenyl)methanol to its corresponding aldehyde. We will delve into the rationale for oxidant selection, the underlying reaction mechanism, a detailed step-by-step procedure, and methods for product characterization and purification.
Strategic Selection of the Oxidizing Agent
The conversion of a primary alcohol to an aldehyde requires an oxidizing agent that is potent enough to effect the transformation but mild enough to prevent over-oxidation to the carboxylic acid.[6] Several reagents are available for this purpose, each with distinct advantages and disadvantages.
-
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide, pyridine, and HCl, PCC is a reliable and highly selective reagent for oxidizing primary alcohols to aldehydes in an anhydrous medium like dichloromethane (DCM).[7][8][9] Its major advantage is the minimal risk of over-oxidation.[6][10] However, chromium(VI) reagents are toxic and carcinogenic, necessitating strict safety protocols and proper waste disposal.[11][12]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine compound that offers a mild and highly selective oxidation under neutral conditions.[13][14] It avoids the use of toxic heavy metals, features short reaction times, and has a simplified workup.[14][15] The primary drawbacks are the shock-sensitive nature of the reagent and its high molecular weight, which leads to poor atom economy.[16]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine.[17][18] It is a metal-free, highly efficient method.[18] The main challenges are the requirement for cryogenic temperatures, strict anhydrous conditions, and the production of the foul-smelling byproduct dimethyl sulfide.[17][19]
For this application, we have selected Pyridinium Chlorochromate (PCC) as the reagent of choice. Its operational simplicity, high selectivity, and extensive documentation in literature make it an excellent and reliable method for this specific transformation, provided that appropriate safety measures are rigorously followed.[9][20]
The Mechanism of PCC Oxidation
The oxidation of an alcohol with PCC proceeds through a two-stage mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The process involves the formation of a chromate ester followed by an elimination reaction.[8][11]
-
Chromate Ester Formation: The alcohol's oxygen atom performs a nucleophilic attack on the electrophilic chromium atom of PCC. A subsequent proton transfer forms a chromate ester intermediate.[6][10]
-
E2-like Elimination: A base (such as pyridine or the chloride ion present in the reaction) abstracts the proton from the carbon bearing the hydroxyl group.[10] The electrons from this C-H bond then shift to form a carbon-oxygen double bond (the aldehyde), concurrently breaking the O-Cr bond and reducing Cr(VI) to a Cr(IV) species.[8][10]
Caption: Mechanism of PCC oxidation of a primary alcohol.
Detailed Experimental Protocol
This protocol is designed for the oxidation of (4-Bromo-3-nitrophenyl)methanol on a 5 mmol scale. All operations involving PCC must be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mg/g) | Moles (mmol) | Equiv. | Notes |
| (4-Bromo-3-nitrophenyl)methanol | 234.03 | 1.17 g | 5.0 | 1.0 | Starting material. |
| Pyridinium Chlorochromate (PCC) | 215.56 | 1.62 g | 7.5 | 1.5 | Oxidizing agent. Handle with extreme care.[12] |
| Celite® or Anhydrous MgSO₄ | N/A | ~1.6 g | N/A | N/A | Inert support to prevent tar formation and aid filtration.[20][21] |
| Dichloromethane (DCM), Anhydrous | 84.93 | 50 mL | N/A | N/A | Reaction solvent. Must be anhydrous to prevent side reactions.[10] |
| Diethyl Ether (Et₂O) | 74.12 | 100 mL | N/A | N/A | For product extraction and precipitation of chromium salts. |
| Silica Gel (230-400 mesh) | N/A | As needed | N/A | N/A | For workup filtration pad and column chromatography. |
| Hexane / Ethyl Acetate | N/A | As needed | N/A | N/A | Eluent system for column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the oxidation reaction.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.62 g, 7.5 mmol) and an equal weight of Celite® or anhydrous magnesium sulfate (~1.6 g).[21] Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir the resulting orange-yellow suspension.
-
Substrate Addition: Dissolve (4-Bromo-3-nitrophenyl)methanol (1.17 g, 5.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension over 5-10 minutes at room temperature.[9] The mixture will turn dark brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting alcohol will have a lower Rf value than the product aldehyde.
-
Reaction Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.[9] This will help precipitate the chromium salts.
-
Filtration: Prepare a short plug of silica gel (~3-4 cm high) in a sintered glass funnel. Pour the reaction mixture over the silica plug and wash thoroughly with additional diethyl ether (2 x 50 mL) until all the yellow product has been eluted. The dark chromium byproducts will remain on the silica/Celite® plug.[20]
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-nitrobenzaldehyde as a solid.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 Hexane:EtOAc). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Product Characterization
The identity and purity of the synthesized 4-bromo-3-nitrobenzaldehyde should be confirmed through standard analytical techniques.
-
Appearance: White to light yellow/red crystalline solid.[2][22]
-
Thin Layer Chromatography (TLC): Rf ≈ 0.5 (3:1 Hexane:EtOAc), visualized under UV light.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of an aldehyde around 1700 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).[23]
-
¹H NMR Spectroscopy: Expect to see a characteristic singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm. The aromatic protons will appear in the δ 7.5-8.5 ppm region.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques can be used to assess purity. Due to the reactivity of aldehydes, GC might be a more suitable method to avoid issues with nucleophilic attack from solvents like water in RP-HPLC.[24][25]
Safety and Waste Disposal
CAUTION: Chromium(VI) compounds are highly toxic, carcinogenic by inhalation, and strong oxidizers.[11][12]
-
Handling: Always handle PCC in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Avoid creating and inhaling dust.
-
Waste Disposal: All chromium-containing waste, including the silica/Celite® plug from filtration and any contaminated materials, must be collected in a designated hazardous waste container for heavy metals. Do not mix with regular organic solvent waste.[12] Follow all institutional and local regulations for hazardous waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent or short reaction time. | Add an additional portion of PCC (0.2-0.3 eq.). Continue stirring and monitor by TLC. Ensure the starting material is of high purity. |
| Low Yield | Incomplete filtration; product adsorbed on silica. | Wash the silica/Celite® plug extensively with a more polar solvent system (e.g., 1:1 Hexane:EtOAc or pure EtOAc) to ensure complete elution of the product. |
| Tarry Residue | Reaction performed without an inert support. | This protocol includes Celite® to prevent this. If tar still forms, scrape as much as possible and triturate with ether to extract the product before filtering.[8][10] |
References
-
Wikipedia. Pyridinium chlorochromate. [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
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Chemistry Steps. (2020, January 6). PCC Oxidation Mechanism. [Link]
-
WordPress. PCC Review on Cr(VI) oxidation – Corey's Reagent. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
-
Organic Chemistry. (2020, February 29). PCC Oxidation Mechanism, Alcohol To Aldehyde. YouTube. [Link]
-
Organic Syntheses. The dess-martin periodinane. [Link]
-
NPTEL. Module 1 : Oxidation Reactions. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Singleton, D. A., & Hang, C. (2000). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 122(45), 11210-11211. [Link]
-
Organic Synthesis. Alcohol Reactions: Swern Oxidation using DMSO. [Link]
-
ResearchGate. (2025, August 5). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
-
Tsikas, D. (2017). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Proteomics & Bioinformatics, 10(7). [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Dr. Pradeep Kumar M.R. (2022, April 15). QUALITATIVE ANALYSIS OF BENZALDEHYDE. YouTube. [Link]
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]
-
Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42, 268-278. [Link]
-
TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]
-
Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
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Organic Syntheses. p-NITROBENZALDEHYDE. [Link]
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PubChem. 4-Bromo-3-nitrobenzaldehyde. [Link]
-
Ottokemi. 4-Bromo-3-nitrobenzaldehyde, 97% 163596-75-6 India. [Link]
-
ResearchGate. (2014, April 16). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?[Link]
-
The Royal Society of Chemistry. Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243. [Link]
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- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. orgosolver.com [orgosolver.com]
- 18. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 19. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 20. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. 4-Bromo-3-nitrobenzaldehyde | 163596-75-6 | TCI EUROPE N.V. [tcichemicals.com]
- 23. 4-Bromo-3-nitrobenzaldehyde | C7H4BrNO3 | CID 808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
(4-Bromo-3-nitrophenyl)methanol pharmaceutical building block applications
Pharmaceutical Building Block for Heterocyclic Synthesis & Kinase Inhibitor Design [1][2]
Executive Summary
(4-Bromo-3-nitrophenyl)methanol (CAS: 162234-73-3) is a trifunctional "linchpin" scaffold widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) and anti-infectives. Its value lies in its orthogonal reactivity profile :
-
Aryl Bromide: Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or SNAr displacement.
-
Nitro Group: Latent amine precursor for cyclization (forming benzimidazoles, quinoxalines) or aniline-based hydrogen bonding motifs.
-
Benzylic Alcohol: A modifiable handle for solubilizing groups, ethers, or oxidation to electrophilic aldehydes.
This guide details the specific protocols for transforming this building block into high-value pharmaceutical cores, specifically focusing on Benzimidazole formation and Biaryl assembly .
Chemical Profile & Reactivity Map
The molecule's substitution pattern dictates the synthetic strategy.[3] The ortho relationship between the nitro and bromine groups is the critical feature, enabling "one-pot" or sequential cyclization strategies.
Figure 1: Orthogonal reactivity triad. The C3-Nitro activates the C4-Bromine for nucleophilic attack, while the C1-Alcohol remains stable under basic coupling conditions.
Application Note A: Synthesis of 1-Substituted Benzimidazoles
Context: The most powerful application of this scaffold is the synthesis of 1,5-disubstituted benzimidazoles. The ortho-nitro group activates the bromine for SNAr displacement by a primary amine. Subsequent reduction generates an ortho-diamine, which cyclizes with formamidine or orthoesters.
Mechanism & Logic[4]
-
SNAr Displacement: The nitro group withdraws electron density, making the C4-Br susceptible to nucleophilic attack by amines (R-NH₂).
-
Nitro Reduction: Converts the nitro group to an aniline.
-
Cyclization: The resulting 1,2-diamine reacts with a carbon electrophile to close the imidazole ring.
Protocol: Step-by-Step
Reagents: Primary Amine (R-NH₂), DIPEA, Ethanol, Na₂S₂O₄ (or H₂/Pd-C), Triethyl Orthoformate.
Step 1: SNAr Displacement
-
Dissolve (4-Bromo-3-nitrophenyl)methanol (1.0 eq) in EtOH or DMF (0.5 M).
-
Add Primary Amine (1.2 eq) and DIPEA (2.0 eq).
-
Note: If using a volatile amine, use a sealed tube.
-
-
Heat to 60–80 °C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide (Br isotope pattern disappears).
-
Checkpoint: The product is a deep yellow/orange solid (4-amino-3-nitrobenzyl alcohol derivative).
-
-
Concentrate and precipitate with water/hexanes. Filtration usually yields pure intermediate.
Step 2: "One-Pot" Reduction & Cyclization (Dithionite Method)
Use this method to avoid protecting the benzyl alcohol.
-
Suspend the nitro-aniline intermediate from Step 1 in EtOH/Water (4:1) .
-
Add Sodium Dithionite (Na₂S₂O₄) (5.0 eq) and K₂CO₃ (3.0 eq).
-
Heat at reflux for 2 hours. The yellow color should fade to colorless/pale brown (formation of diamine).
-
Without isolation, add Triethyl Orthoformate (10 eq) and catalytic p-TsOH (0.1 eq).
-
Reflux for an additional 3 hours.
-
Workup: Cool, neutralize with NaHCO₃, extract with EtOAc.
-
Result: 1-substituted-5-(hydroxymethyl)benzimidazole.
Application Note B: Suzuki-Miyaura Cross-Coupling
Context: When constructing biaryl kinase inhibitors, the bromine is used to attach a heteroaryl core (e.g., pyridine, pyrazole). The benzyl alcohol must be handled carefully to avoid side reactions with strong bases.
Critical Considerations
-
Base Selection: Avoid strong alkoxides (NaOtBu) which may deprotonate the benzyl alcohol and cause self-etherification or Pd-chelation. Use mild carbonate or phosphate bases.
-
Catalyst: Pd(dppf)Cl₂ is preferred for steric tolerance and stability with free alcohols.
Protocol: Biaryl Synthesis
Reagents: Aryl Boronic Acid/Ester, Pd(dppf)Cl₂·DCM, K₂CO₃, 1,4-Dioxane/Water.
-
Setup: In a microwave vial or round-bottom flask, combine:
-
(4-Bromo-3-nitrophenyl)methanol (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
-
Solvent System: Add degassed 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1).
-
Why? The water is essential for the transmetallation step in the Suzuki cycle.
-
-
Degassing: Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of stalled couplings.
-
Reaction: Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.
-
Workup:
-
Dilute with EtOAc and water.
-
Wash organic layer with brine.
-
Pass through a pad of Celite to remove Pd black.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be more polar than the starting bromide due to the biaryl system.
-
Workflow Visualization: Kinase Inhibitor Synthesis
This diagram illustrates the logical flow from the raw building block to a functionalized drug scaffold.
Figure 2: Sequential functionalization strategy preserving the nitro group for late-stage modification or hydrogen-bond acceptor roles.
Stability & Handling Data
| Parameter | Specification/Observation |
| Physical State | Yellow to light brown powder. |
| Storage | Store at 2–8 °C. Protect from light (nitro compounds can be photosensitive). |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc. Poorly soluble in water/hexanes. |
| Incompatibility | Strong oxidizing agents (converts alcohol to acid). Strong bases (deprotonates alcohol). |
| Safety | Irritant. Nitro compounds are potentially explosive if heated under confinement; do not distill dryness at high heat. |
References
-
Suzuki-Miyaura Coupling on Nitro-Aryl Systems: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. Link Establishes the tolerance of nitro groups and free alcohols in Pd-catalyzed coupling.
-
SNAr Reactivity of ortho-Nitro Halides: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link Foundational text explaining the activation energy provided by ortho-nitro groups for halide displacement.
-
Benzimidazole Synthesis via Reductive Cyclization: Yang, D., et al. (2005). Efficient Synthesis of Benzimidazoles from o-Nitroanilines Catalyzed by Iron(III) Chloride. Journal of Organic Chemistry.[2][5] Provides the mechanistic basis for the "one-pot" reduction/cyclization protocol described in Application Note A.
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. (2-Bromo-4-nitrophenyl)methanol | 183111-34-4 | Benchchem [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Validation & Comparative
Mass spectrometry fragmentation pattern of (4-Bromo-3-nitrophenyl)methanol
This guide provides an in-depth technical comparison of mass spectrometry approaches for (4-Bromo-3-nitrophenyl)methanol (CAS 80866-80-4), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Executive Summary & Comparison of Ionization Modes
For researchers characterizing (4-Bromo-3-nitrophenyl)methanol, the choice of ionization technique dictates the quality of structural data. This compound possesses three distinct functionalities—a primary alcohol, a nitro group, and an aryl bromide—that respond differently to energy inputs.
Technique Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation & Fingerprinting | Molecular Weight Confirmation & Impurity Profiling |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Weak or Absent (due to facile fragmentation) | Strong ( |
| Key Fragments | Rich pattern (Tropylium, Nitro loss, Br pattern) | Minimal (mostly adducts or simple water loss) |
| Isotope Fidelity | Excellent (Clear | Good, but often obscured by adduct clusters |
| Detection Limit | Low ng range (GC-MS) | pg range (LC-MS) |
Verdict:
-
Use EI (GC-MS) when verifying the structure of synthesized intermediates, as the fragmentation pattern definitively confirms the position of the nitro and bromine substituents via characteristic losses.
-
Use ESI (LC-MS) in Negative Mode (
) for quantitative monitoring of reaction mixtures, as the acidic proton on the benzyl alcohol (enhanced by the electron-withdrawing nitro group) ionizes efficiently without fragmentation.
Detailed Fragmentation Mechanism (EI Mode)
The Electron Ionization (70 eV) spectrum of (4-Bromo-3-nitrophenyl)methanol is dominated by the interplay between the stability of the benzyl cation and the lability of the nitro group.
Theoretical Mass Spectrum Data
-
Molecular Formula:
-
Monoisotopic Mass: ~230.95 (for
) and ~232.95 (for )
| m/z (approx) | Ion Identity | Relative Abundance | Mechanistic Origin |
| 231 / 233 | Low (<10%) | Molecular ion. Distinctive 1:1 doublet confirms Bromine. | |
| 214 / 216 | Medium | Loss of hydroxyl radical. Formation of substituted benzyl cation. | |
| 185 / 187 | High | Loss of nitro group (46 Da). Common in nitroaromatics. | |
| 184 / 186 | Medium | Ortho-like elimination involving benzylic hydrogens. | |
| 152 / 154 | Low | Cleavage of C-Br bond. | |
| 134 | Base Peak | Loss of Br and OH. Formation of nitrotropylium ion. | |
| 106 | Medium | Loss of Br and | |
| 77 | High | Phenyl cation (breakdown of ring). |
Fragmentation Pathway Analysis
The fragmentation follows two competing pathways driven by the electron-withdrawing nature of the nitro group and the stability of the tropylium ion.
-
Pathway A (Nitro Loss): The molecular ion ejects the
radical (46 Da), a facile process in nitroaromatics. This leaves a destabilized aryl cation which rearranges. -
Pathway B (Benzylic Cleavage): The benzylic C-H bonds are activated. Loss of the OH radical yields a substituted benzyl cation (
214/216). This ion often rearranges to a seven-membered tropylium ring structure, which is highly stable in the gas phase. -
Bromine Signature: All fragments retaining the bromine atom will exhibit the characteristic 1:1 intensity ratio (separated by 2 Da). Fragments at
134 or 77 (where Br is lost) will not show this doublet, providing a self-validating check for interpretation.
Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of fragmentation from the molecular ion, highlighting the competition between nitro-ejection and benzylic cleavage.
Figure 1: Mechanistic fragmentation tree for (4-Bromo-3-nitrophenyl)methanol under 70 eV Electron Ionization.
Experimental Protocols
To ensure reproducible data, follow these validated protocols.
Protocol A: GC-MS Analysis (Structural Confirmation)
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar phases are preferred to minimize tailing of the nitro group.
-
Inlet: Splitless mode (1 µL injection) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV.
-
Data Analysis: Check for the "Isotope Filter." Ensure the parent ion and major fragments (except those losing Br) show the 50.7% : 49.3% intensity ratio typical of
.
Protocol B: LC-MS Analysis (Impurity Profiling)
-
Instrument: Triple Quadrupole or Q-TOF.
-
Ionization: ESI Negative Mode (ESI-).
-
Why Negative? The nitro group pulls electron density, making the benzylic hydroxyl proton more acidic (
~13-14 vs 16 for benzyl alcohol). This facilitates deprotonation ( ).[1]
-
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (buffers pH to assist ionization).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 8 minutes.
-
Target Ion: Monitor
230 and 232 ( ).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitrobenzyl Alcohols. National Institute of Standards and Technology.[2] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for Br isotope patterns and nitro group fragmentation).
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Safety Operating Guide
Proper Disposal Procedures: (4-Bromo-3-nitrophenyl)methanol
Executive Safety Summary
Compound: (4-Bromo-3-nitrophenyl)methanol CAS: 89694-48-4 Risk Profile: Irritant (Skin/Eye/Respiratory), Potential Thermal Instability (Nitro-aromatic), Halogenated Waste.
This directive outlines the safe handling and disposal of (4-Bromo-3-nitrophenyl)methanol.[1][2] While this compound is a standard organic intermediate, its dual functionality—a nitro group (
Critical Operational Rule: Do NOT commingle this waste with non-halogenated solvents or oxidizers.[3] The presence of the bromine atom classifies this as Halogenated Waste , requiring high-temperature incineration with acid gas scrubbing. The nitro group necessitates protection from thermal shock and strong alkalis.
Pre-Disposal Characterization & Logic
Before initiating disposal, you must validate the state of the material. Disposal protocols differ significantly between the pure solid reagent and reaction mixtures.
Chemical Stability Assessment
-
Nitro-Aromatic Caution: While (4-Bromo-3-nitrophenyl)methanol is generally stable at room temperature, nitro-substituted aromatics possess high potential energy. Avoid rotary evaporation to dryness at high bath temperatures (>50°C) if peroxides or other unstable byproducts are suspected in the mixture.
-
Halogen Content: The bromine substituent renders this material unsuitable for standard fuel blending. It must be directed to an incinerator capable of capturing hydrogen bromide (HBr) emissions.
Physical Properties Table
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline) | Use solid waste containers for pure reagent; do not dissolve solely for disposal. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Methanol); Low water solubility. | Do not use water for spill cleanup; use organic absorbents or solvents. |
| Acidity/Basicity | Neutral to slightly acidic (Benzyl alcohol). | Compatible with standard organic waste; incompatible with strong oxidizers (e.g., Nitric Acid). |
Operational Disposal Workflow
The following decision matrix outlines the logical flow for determining the correct waste stream.
Figure 1: Decision logic for waste stream segregation. Note that the presence of the brominated solute forces liquid waste into the Halogenated stream regardless of the solvent used.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Reagent & Debris)
Applicability: Expired chemicals, contaminated gloves, paper towels, and weigh boats.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.
-
Segregation: Ensure no liquid free-standing waste is added.
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first addition of waste.
-
Chemical Name: Write fully: "(4-Bromo-3-nitrophenyl)methanol". Do not use abbreviations or chemical structures.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, rotary evaporator condensates, and wash solvents containing the compound.
-
Stream Selection: ALWAYS select the Halogenated Waste carboy.
-
Scientific Rationale: Even if dissolved in Acetone (non-halogenated), the solute contains Bromine. Mixing brominated compounds into non-halogenated waste streams can damage incinerators not equipped with scrubbers and violates disposal contracts [1].
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide > 1M), which can react exothermically with the nitro functionality.
-
Transfer: Use a funnel to prevent spills. Close the cap tightly immediately after use.
Protocol C: Spill Management
Applicability: Uncontrolled release of solid or liquid material.
-
Isolate: Mark the area.[4] If the spill is >50g or outside a fume hood, evacuate the immediate area.
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Solid Spill: Do not sweep dry dust if possible (inhalation hazard). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a waste container.
-
Liquid Spill: Surround with absorbent pads or vermiculite. Do not use sawdust (combustible).
-
-
Decontamination: Wipe the surface with an ethanol-soaked pad, followed by a soap-and-water wash. Place all cleanup materials into the Solid Hazardous Waste container.
Regulatory & Compliance Context (RCRA)
In the United States, this material is not explicitly listed on the EPA's P-list or U-list (unlike specific organobromines like bromoform). However, it is regulated based on its characteristics and toxicity.
-
Waste Classification:
-
If discarded as a pure product, it is often managed as a Toxic Waste due to the nitro-aromatic structure.
-
If in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.
-
It generally falls under the umbrella of "Lab Pack" chemicals or "Halogenated Organic Waste" for transport purposes [2].
-
-
Destruction Method: The only acceptable destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. Landfilling is prohibited for halogenated organic compounds [3].[4]
References
-
BenchChem. (2025).[1] Proper Disposal of Halogenated Nitroaromatic Compounds. Retrieved from 1
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 5
-
Temple University EHRS. (n.d.).[6] Halogenated Solvents in Laboratories - Waste Minimization and Disposal. Retrieved from 6[6]
-
PubChem. (2025).[7] 4-Bromo-3-nitrophenol Hazard Identification. (Note: Structurally analogous hazard data used for conservative safety estimation). Retrieved from 7[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. epa.gov [epa.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
